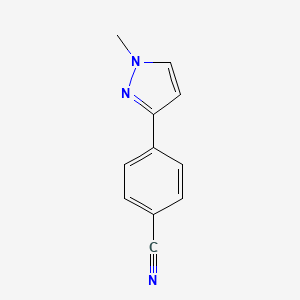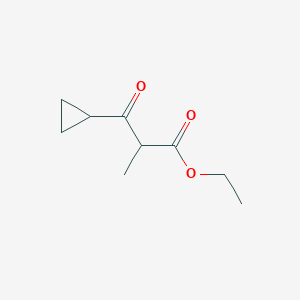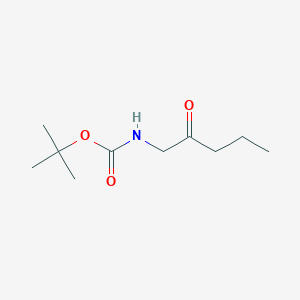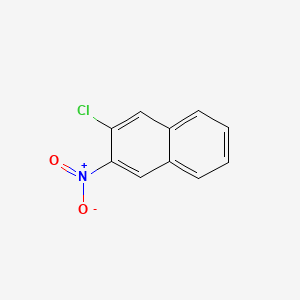
4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
Descripción general
Descripción
“4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile” is a chemical compound with the CAS Number: 915707-41-4 . It has a molecular weight of 183.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C11H9N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3 .Physical And Chemical Properties Analysis
The compound has a boiling point of 146-147°C . It is solid in its physical form . The compound is stored at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Complexation with Platinum Group Metals
4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile has been used in synthesizing complexes with platinum group metals. These complexes are characterized by spectroscopic methods and X-ray crystallography. The nitrile group in these compounds does not participate in complexation but remains as a free pendant group (Sairem et al., 2012).
Formation of Highly Substituted Pyrazole Ligands
The compound is involved in the formation of highly substituted pyrazole ligands, which are further used to create complexes with platinum(II) and palladium(II) metal ions. These complexes are confirmed by various spectroscopic analyses (Budzisz et al., 2004).
Antimicrobial Activities
- Synthesis of Antimicrobial Derivatives: Novel derivatives containing 1-Methyl-1H-pyrazol-3-yl benzonitrile have shown potential as antimicrobial agents. These compounds are characterized by spectroscopic analyses and have demonstrated antimicrobial activities against various pathogens (Al‐Azmi & Mahmoud, 2020).
Molecular Structures and Spectroscopy
Study of Molecular Structures
The compound has been used in studies focusing on the molecular structures, spectroscopy, and optoelectronic properties of pyrazole derivatives. These studies involve extensive analysis using various spectroscopic methods and density functional theory (Bharathi & Santhi, 2017).
Hydrogen-Bonded Molecular Structures
Research on isomeric reaction products of the compound has revealed hydrogen-bonded molecular structures, aiding in understanding molecular-electronic structures and intermolecular interactions (Portilla et al., 2007).
Inorganic Chemistry Applications
- Ligands in Inorganic Chemistry: The compound has been synthesized for potential application as ligands in inorganic chemistry. These pyrazole derivatives are obtained through a reaction involving arylhydrazine and a β-diketohydrazone precursor (Faundez-Gutierrez et al., 2014).
Anti-Inflammatory and Anticancer Research
- In Vitro Anti-Inflammatory and Anticancer Studies: Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and anticancer properties. Molecular docking analysis has been used to demonstrate the potential of these derivatives as inhibitors in treating inflammation-related illnesses (Bharathi & Santhi, 2020).
Synthesis of Novel Compounds
- Development of Novel Compounds: The compound is instrumental in synthesizing a variety of novel compounds, such as tetrazoles and pyrazoles, which have potential applications in various fields, including medicinal chemistry (Rao et al., 2014)
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their interaction with various biological targets
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways
Result of Action
Related compounds have shown various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1-methylpyrazol-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJIPYGVYSEOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640190 | |
| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915707-41-4 | |
| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)







![4-[(5-Butyldodecan-5-YL)oxy]-3-hydroxy-4-oxobutanoate](/img/structure/B1629307.png)
![7,9-Dimethylspiro[5.5]undecan-3-one](/img/structure/B1629309.png)

